
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position, a sec-butoxymethyl group at the 3-position, and a 2-fluoroethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as chloroform or dichloromethane.
Attachment of the sec-butoxymethyl group: The sec-butoxymethyl group can be introduced through an alkylation reaction using sec-butyl bromide or sec-butyl chloride in the presence of a base, such as potassium carbonate or sodium hydride.
Introduction of the 2-fluoroethyl group: The 2-fluoroethyl group can be attached via a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution reactions: Products with different substituents at the 4-position, such as 4-amino-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole or 4-thio-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole.
Oxidation reactions: Products with additional functional groups, such as this compound-5-carboxylic acid.
Reduction reactions: Products with reduced functional groups, such as this compound-5-ol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: As a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein-protein interactions.
Medicine: As a potential drug candidate for the treatment of diseases, such as cancer, inflammation, or infectious diseases, due to its unique chemical structure and biological activity.
Industry: As an intermediate in the production of specialty chemicals, polymers, or advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application and target
Molecular targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity or function.
Pathways involved: Interacting with signaling pathways, metabolic pathways, or gene expression pathways to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-(methoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a sec-butoxymethyl group.
4-bromo-3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a sec-butoxymethyl group.
4-bromo-3-(isopropoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Similar structure but with an isopropoxymethyl group instead of a sec-butoxymethyl group.
Uniqueness
4-bromo-3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of the sec-butoxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved activity, selectivity, or stability for various applications.
Propiedades
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-14(13-10)5-4-12/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOBASTSJSFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
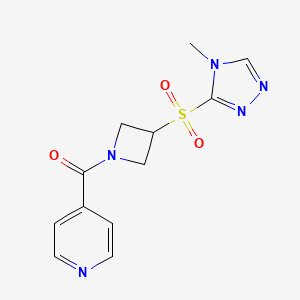
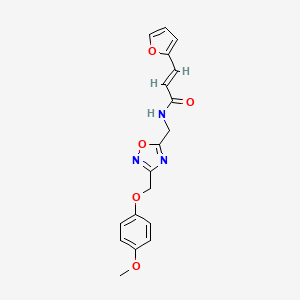
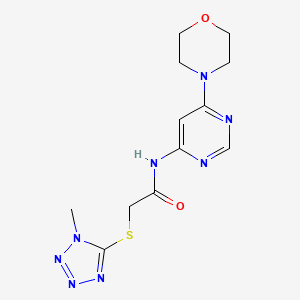
![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
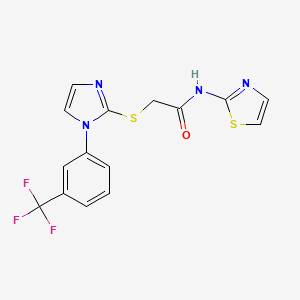
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2622665.png)
![2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide](/img/structure/B2622666.png)
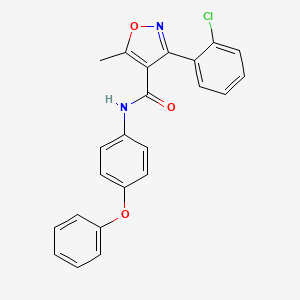
![10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2622670.png)


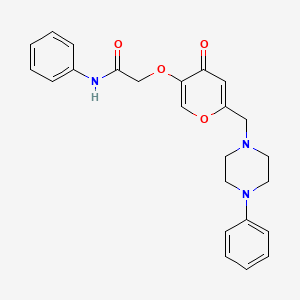
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)
